1-Amino-3-ethylimidazolidin-2-one
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Overview
Description
1-Amino-3-ethylimidazolidin-2-one is an organic compound with the molecular formula C₅H₁₁N₃O It is a member of the imidazolidinone family, which are five-membered cyclic ureas
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of ethylenediamine with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out at elevated temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidative carbonylation of ethylenediamine. This process uses a palladium catalyst and is conducted in a biphasic water-toluene medium at around 100°C under a mixture of carbon monoxide and oxygen .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-ethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
1-Amino-3-ethylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-amino-3-ethylimidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but different functional groups.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure.
Uniqueness: 1-Amino-3-ethylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and amino functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
1-Amino-3-ethylimidazolidin-2-one (AEI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of AEI, supported by empirical data and case studies.
Chemical Structure and Properties
This compound is characterized by its imidazolidinone structure, which contributes to its biological activity. The molecular formula is C5H10N2O, with a molecular weight of 114.15 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
AEI has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that AEI exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for AEI against common bacterial strains have been reported as follows:
Organism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
These results suggest AEI's potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
AEI has also been investigated for its anticancer properties. Research indicates that AEI can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis:
- Cell Cycle Arrest : AEI treatment has been shown to cause G0/G1 phase arrest in cancer cells, which is indicative of its potential to inhibit tumor growth.
- Apoptosis Induction : Flow cytometric analysis revealed a concentration-dependent increase in apoptotic cells upon treatment with AEI, particularly at concentrations above 10 µM .
The biological activity of AEI can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : AEI may inhibit key enzymes involved in cellular metabolism and proliferation, leading to reduced viability of pathogenic cells.
- Receptor Modulation : The compound might interact with cellular receptors that regulate apoptosis and cell cycle progression.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of AEI, researchers tested various concentrations against clinical isolates of Staphylococcus aureus. The results indicated that AEI effectively inhibited bacterial growth at concentrations lower than those required for standard antibiotics, suggesting its potential use as an alternative treatment option .
Case Study 2: Anticancer Effects
A separate investigation focused on the anticancer properties of AEI on MCF-7 breast cancer cells. The study found that AEI not only inhibited cell proliferation but also significantly increased the rate of apoptosis compared to untreated controls. This was confirmed through annexin V staining and subsequent flow cytometry analysis .
Properties
IUPAC Name |
1-amino-3-ethylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-2-7-3-4-8(6)5(7)9/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYHRRNOGBXGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935555-45-5 |
Source
|
Record name | 1-amino-3-ethylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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